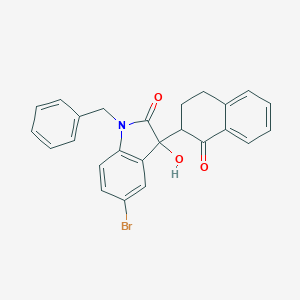
1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of the indole alkaloid family and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of various fungal and bacterial strains. Additionally, the compound has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments include its potential as a lead compound for the development of new anticancer, antifungal, and antibacterial agents. The compound has also been found to have low toxicity and high selectivity towards cancer cells. However, the limitations of using the compound in lab experiments include its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
For research on 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one include the development of more efficient and scalable synthesis methods. Further studies are also needed to elucidate the mechanism of action of the compound and its potential as a therapeutic agent for various diseases. Additionally, the compound may be further investigated for its potential as a drug delivery system or as a scaffold for the development of new drug candidates.
Méthodes De Synthèse
The synthesis of 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been reported in the literature. The synthesis involves a multi-step process, starting from commercially available starting materials. The first step involves the condensation of 2-naphthoic acid and benzylamine in the presence of a coupling agent, such as EDCI, to form the desired amide intermediate. The amide intermediate is then subjected to a bromination reaction using N-bromosuccinimide (NBS) to yield the brominated intermediate. The final step involves the reduction of the brominated intermediate using sodium borohydride (NaBH4) to form the desired product.
Applications De Recherche Scientifique
The potential therapeutic applications of 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one have been investigated in various scientific studies. The compound has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been reported to have potential as an anti-inflammatory agent and a neuroprotective agent.
Propriétés
Formule moléculaire |
C25H20BrNO3 |
|---|---|
Poids moléculaire |
462.3 g/mol |
Nom IUPAC |
1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)indol-2-one |
InChI |
InChI=1S/C25H20BrNO3/c26-18-11-13-22-21(14-18)25(30,24(29)27(22)15-16-6-2-1-3-7-16)20-12-10-17-8-4-5-9-19(17)23(20)28/h1-9,11,13-14,20,30H,10,12,15H2 |
Clé InChI |
NIRNGUIPUHOCPG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)O |
SMILES canonique |
C1CC2=CC=CC=C2C(=O)C1C3(C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272093.png)

![5-chloro-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272095.png)
![5-chloro-3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272097.png)
![3-hydroxy-4,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272099.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272100.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272108.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272109.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272112.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272113.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272115.png)
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272117.png)